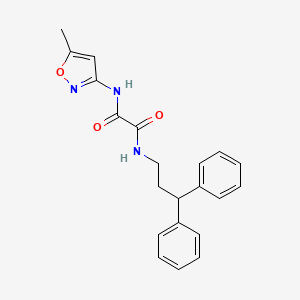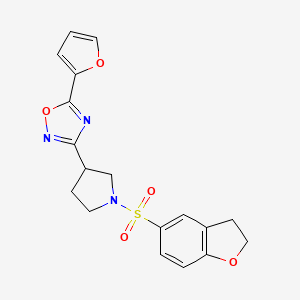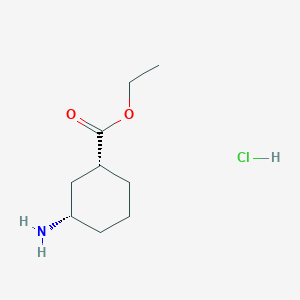
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone” is an organic compound with the empirical formula C12H14FNO . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a fluorophenyl group and a phenylethanone group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a fluorophenyl group, and a phenylethanone group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The fluorophenyl and phenylethanone groups are aromatic and contribute to the compound’s overall structure .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone” are not detailed in the literature, compounds with a pyrrolidine ring are known to participate in various chemical reactions . These reactions often involve the nitrogen atom in the ring and can lead to a wide range of products .Aplicaciones Científicas De Investigación
Fluorescent pH Sensors
Research has led to the development of fluorescent pH sensors using heteroatom-containing organic fluorophores that exhibit aggregation-induced emission (AIE) characteristics. Such materials can switch their emission reversibly between different states upon protonation and deprotonation, making them suitable for detecting acidic and basic organic vapors in both solution and solid states (Yang et al., 2013).
Conducting Polymers and Electrochromic Materials
A series of studies have focused on the synthesis of conducting polymers and electrochromic materials through the electropolymerization of pyrrolidin-based monomers. These materials demonstrate promising applications in electronic and optoelectronic devices due to their low oxidation potentials and stability in the conducting form (Sotzing et al., 1996). Additionally, copolymers combining fluorophenyl-pyrrolidine units with other conductive monomers have shown enhanced electrochromic properties, presenting a broader range of colors and faster switching times for potential use in electrochromic devices (Türkarslan et al., 2007).
Chemosensors for Metal Ions
Pyrrolidine-based chemosensors have been designed for the selective detection of metal ions, such as aluminum (Al^3+), through mechanisms involving internal charge transfer (ICT). These compounds serve as selective ratiometric and colorimetric sensors for metal ions, demonstrating potential for environmental monitoring and bioimaging applications (Maity & Govindaraju, 2010).
Novel Heterocyclic Molecules
Research into the synthesis and characterization of novel heterocyclic molecules, including those containing the 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone moiety, has led to insights into their reactivity, electronic structure, and potential applications in nonlinear optics and as inhibitors for biological targets (Murthy et al., 2017).
Direcciones Futuras
The future research directions for “1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone” and similar compounds could involve further exploration of their potential biological activity and therapeutic applications . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties in greater detail.
Propiedades
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-8-6-15(7-9-17)16-10-11-20(13-16)18(21)12-14-4-2-1-3-5-14/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBAJWGCSHOXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(3E)-3-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate](/img/structure/B2873737.png)



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2873743.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2873745.png)

![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2873748.png)
![2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine](/img/structure/B2873749.png)



